奈韦拉平二聚体

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

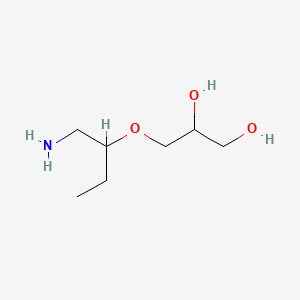

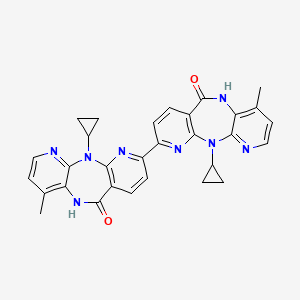

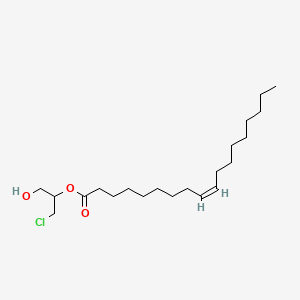

Nevirapine is a non-nucleoside reverse transcriptase inhibitor used as part of a management regimen for HIV-1 virus infection . Structurally, it belongs to the dipyridodiazepinone chemical class . The molecular formula of Nevirapine Dimer is C30H26N8O2 .

Synthesis Analysis

Nevirapine and its structurally related analogs including nicotinamide (NAM), benzamide (BZM) and benzophenone (BZP) were used as templates in the synthesis of molecularly imprinted polymers for Nevirapine . Another study reported the synthesis and physicochemical characterization of co-crystals of Nevirapine with pharmaceutically acceptable co-formers saccharin, rac-tartaric acid, maleic acid, glutaric acid, and salicylic acid .Molecular Structure Analysis

The structures of Nevirapine solvates are based on a common isostructural framework comprising centrosymmetric hydrogen-bonded Nevirapine dimers . These structures contain a common channel parallel to the crystal b-axis whose repeat length spans a narrow range (~8.43–8.52 Å) in the series and accommodates various solvent molecules .Chemical Reactions Analysis

Phase transition and dehydration processes of Nevirapine have been studied by differential scanning calorimetry and thermogravimetry differential thermal analysis . This study was aimed at overcoming the problems of drug formulation, namely poor solubility and poor content uniformity .Physical And Chemical Properties Analysis

The solid-state characterization of crystalline drugs is an important pre-formulation step for the development and design of solid dosage forms . The phase transition and dehydration processes of Nevirapine have been studied by differential scanning calorimetry and thermogravimetry differential thermal analysis .科学研究应用

奈韦拉平有效抑制 HIV-1 逆转录酶,这对于艾滋病治疗至关重要。当奈韦拉平与抑制剂形成复合物时,其晶体结构揭示了一个不对称二聚体,为耐药机制提供了见解 (Kohlstaedt 等人,1992).

在癌症研究中,奈韦拉平诱导人宫颈癌细胞的生长停滞和过早衰老,表明其作为抗癌剂的潜力 (Stefanidis 等人,2008).

奈韦拉平作为非核苷类逆转录酶抑制剂的药理学特征对于治疗 HIV-1 感染至关重要。它是一种选择性非竞争性抑制剂,无论作为单一疗法还是与其他抗逆转录病毒药物联合使用,都具有显着的抗病毒活性 (Murphy 和 Montaner,1996).

奈韦拉平的不良反应,如史蒂文斯-约翰逊综合征,对于了解药物安全性并管理 HIV 治疗至关重要 (Metry 等人,2001).

高剂量奈韦拉平研究突出了其安全性、药代动力学和抗病毒作用,为剂量优化提供了见解,以获得更好的治疗效果 (Havlir 等人,1995).

关于奈韦拉平相关皮肤和肝脏不良事件的研究探索了基因变异,有助于 HIV 治疗的个性化医疗 (Yuan 等人,2011).

奈韦拉平代谢物的研究为药物代谢以及对疗效和毒性的影响提供了见解,这对于制定有效的 HIV 治疗方案至关重要 (Fan-Havard 等人,2013).

奈韦拉平结合位点的表征提供了对其作用机制的更深入理解,这对于开发更有效的抗逆转录病毒药物至关重要 (Cohen 等人,1991).

单次给药后奈韦拉平在母乳和血浆中的持久性对于母婴 HIV 传播预防策略具有重要意义 (Kunz 等人,2008).

奈韦拉平在儿童和孕妇中的药代动力学对于优化这些弱势人群的给药方案至关重要 (Mirochnick 等人,2000).

作用机制

安全和危害

属性

IUPAC Name |

2-cyclopropyl-14-(2-cyclopropyl-7-methyl-10-oxo-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-14-yl)-7-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H26N8O2/c1-15-11-13-31-27-23(15)35-29(39)19-7-9-21(33-25(19)37(27)17-3-4-17)22-10-8-20-26(34-22)38(18-5-6-18)28-24(36-30(20)40)16(2)12-14-32-28/h7-14,17-18H,3-6H2,1-2H3,(H,35,39)(H,36,40) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFSORHKBMAYNJL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=NC=C1)N(C3=C(C=CC(=N3)C4=NC5=C(C=C4)C(=O)NC6=C(C=CN=C6N5C7CC7)C)C(=O)N2)C8CC8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H26N8O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

530.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Nevirapine Dimer | |

CAS RN |

1391054-30-0 |

Source

|

| Record name | Nevirapine dimer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1391054300 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NEVIRAPINE DIMER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X80TT3NB1T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(S)-1-(7-(N,N-Dimethylsulfamoyl)benzo[c][1,2,5]oxadiazol-4-yl)pyrrolidine-2-carbonyl chloride](/img/structure/B587428.png)

![2-(4-Methoxybenzo[d]thiazol-2-yl)acetonitrile](/img/structure/B587436.png)

![2-Chloro-3-iodo-5-[(2S)-1-methylpyrrolidin-2-yl]pyridine](/img/structure/B587440.png)